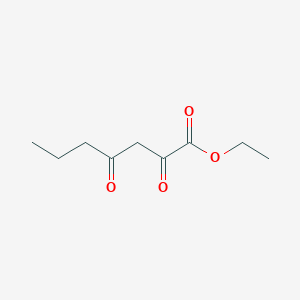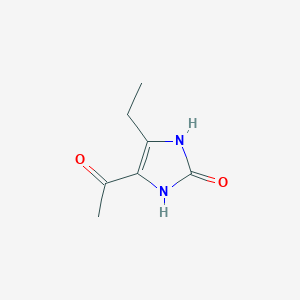
Ethyl-2,4-Dioxoheptanoat
Übersicht
Beschreibung
Ethyl 2,4-dioxoheptanoate, also known as Ethyl 2,4-dioxoheptanoate, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,4-dioxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dioxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung werden in der Materialwissenschaft zur Synthese neuer Polymere und Copolymere genutzt, die Anwendungen bei der Herstellung fortschrittlicher Materialien mit gewünschten thermischen und mechanischen Eigenschaften haben .
Chemische Synthese
Ethyl-2,4-Dioxoheptanoat dient als Baustein in der organischen Synthese. Es wird verwendet, um komplexe Moleküle über verschiedene Syntheserouten zu konstruieren, was zur Entwicklung der pharmazeutischen Chemie beiträgt .
Chromatographie
Aufgrund seiner einzigartigen chemischen Struktur wird diese Verbindung in chromatographischen Methoden als Standard zur Kalibrierung und Prüfung der Effizienz von Chromatographiesäulen verwendet .
Analytische Chemie
In der analytischen Chemie wird this compound in der quantitativen und qualitativen Analyse als Reagenz oder Referenzverbindung verwendet, um das Vorhandensein anderer Substanzen zu bestimmen .
Proteomforschung
Es ist ein biochemisches Mittel, das in der Proteomforschung verwendet wird, um die Untersuchung der Proteinexpression, -funktion und -struktur zu unterstützen, was entscheidend für das Verständnis zellulärer Prozesse ist .
Biomedizinische Forschung
Diese Verbindung ist auch in der biomedizinischen Forschung von Bedeutung, wo sie bei der Untersuchung von Stoffwechselwegen und der Entwicklung von diagnostischen Tests eingesetzt wird .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2,4-dioxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUJRWSYKLVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388307 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-31-0 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2,4-dioxoheptanoate in the synthesis of Isoviagra?
A1: Ethyl 2,4-dioxoheptanoate serves as a crucial starting material in the multi-step synthesis of Isoviagra. The research paper describes its reaction with methylhydrazine as the initial step in a sequence leading to the formation of 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide []. This intermediate is then further modified to ultimately yield Isoviagra.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)


![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

